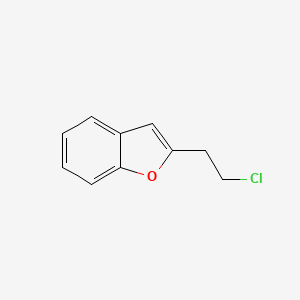

2-(2-Chloroethyl)-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

113220-56-7 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

2-(2-chloroethyl)-1-benzofuran |

InChI |

InChI=1S/C10H9ClO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6H2 |

InChI Key |

UVBIFEUMRLEJGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Chloroethyl 1 Benzofuran and Its Key Precursors

Classical and Contemporary Approaches to the Benzofuran (B130515) Nucleus

The benzofuran framework, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif present in numerous natural products and pharmacologically active molecules. nih.govnih.govdtu.dk Consequently, a vast array of synthetic strategies has been developed to construct this important heterocyclic system. These methods can be broadly categorized into classical intramolecular cyclizations and contemporary transition metal-catalyzed reactions, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance. rsc.org

Intramolecular Cyclization Strategies for Furan Ring Annulation

Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of the furan ring from a suitably substituted benzene precursor. rsc.org These strategies often rely on the formation of an oxygen-carbon bond to close the heterocyclic ring.

A classic and direct method for preparing 2-substituted benzofurans involves the reaction of salicylaldehyde (B1680747) with an α-haloketone. For instance, the synthesis of the key precursor 2-acetylbenzofuran (B162037) is efficiently achieved by the condensation of salicylaldehyde and chloroacetone. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dry acetone, proceeding via initial O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration. researchgate.net

Other intramolecular approaches include:

Dehydrocyclization of o-hydroxyphenyl ketones : Under acidic conditions, phenoxyalkanones can undergo direct dehydration to yield benzofuran products. jocpr.com

Base-promoted cyclization : Precursors like 2-halobenzyl 2-hydroxyphenyl ketones can undergo base-promoted intramolecular O-arylation to form dibenzo[b,f]oxepinones, which are structurally related to the benzofuran core. acs.org

Reductive deoxygenation : Ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization in the presence of low-valent titanium, a transformation known as the McMurry reaction, to afford benzofurans. jocpr.com

These classical methods, while effective, sometimes require harsh conditions or multi-step procedures. jocpr.com

Transition Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

Modern organic synthesis has been revolutionized by the advent of transition metal catalysis, which provides highly efficient and selective pathways for constructing complex molecules like benzofurans. nih.govnih.gov Catalysts based on palladium, copper, gold, and ruthenium are particularly prominent in this field. organic-chemistry.orgrsc.orglucp.netrsc.org

Palladium catalysis is a versatile tool for C-C and C-O bond formation, making it highly suitable for benzofuran synthesis. nih.govacs.org A premier example is the domino Sonogashira coupling/cyclization reaction. nih.govmdpi.com This one-pot process typically involves the coupling of a terminal alkyne with an o-halo- or o-iodophenol, catalyzed by a palladium complex with a copper(I) co-catalyst. rsc.orgjocpr.comacs.org The initially formed o-hydroxyarylalkyne intermediate undergoes a subsequent intramolecular cyclization (5-endo-dig) to furnish the 2-substituted benzofuran. rsc.orgnih.gov This methodology is valued for its high atom economy and operational simplicity. nih.gov

Various palladium catalysts and ligands have been developed to optimize this transformation, including palladium(II) PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes and systems utilizing N-heterocyclic carbene (NHC) ligands as alternatives to traditional phosphines. nih.govmdpi.com The reaction conditions are generally mild, and a wide range of functional groups are tolerated. organic-chemistry.orgacs.org

Other palladium-catalyzed routes include:

Intramolecular Heck Reaction : Cyclization of precursors like (Z)-2-bromovinyl phenyl ethers, formed from the addition of phenols to bromoalkynes, can yield 2-substituted benzofurans. nih.govorganic-chemistry.org

Oxidative Cyclization : o-Allylphenols can undergo intramolecular oxidative cyclization, such as in a Wacker-type reaction, using catalysts like PdCl₂(CH₃CN)₂ to form benzofuran derivatives. rsc.orgnih.govorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst System | Key Reaction Type | Product Type | Reference(s) |

| o-Iodophenol, Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Domino Sonogashira/Cyclization | 2-Substituted Benzofuran | rsc.orgacs.orgnih.gov |

| Phenol (B47542), Bromoalkyne | Pd(OAc)₂ | Addition / Intramolecular C-H Functionalization | 2-Substituted Benzofuran | organic-chemistry.org |

| o-Allylphenol | PdCl₂ / O₂ | Wacker-type Oxidative Cyclization | Benzofuran Derivative | rsc.orgnih.gov |

| o-Cinnamyl Phenol | [PdCl₂(CH₃CN)₂] | Intramolecular Oxidative Cyclization | 2-Benzyl Benzofuran | organic-chemistry.org |

Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. rsc.org Copper-mediated reactions can proceed through various mechanisms, including oxidative coupling and intramolecular C-O bond formation. acs.org A notable method is the aerobic oxidative cyclization of phenols and alkynes, where a copper catalyst facilitates a one-pot sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net

Copper salts like CuI or CuBr are frequently used, often in the presence of a base and a ligand such as 1,10-phenanthroline. nih.govorganic-chemistry.org These systems can catalyze:

Coupling of o-halophenols and alkynes : This is one of the most common approaches, where copper acetylide intermediates are believed to play a key role. jocpr.com

Intramolecular Dehydrogenative C-O Coupling : For example, 2-(benzo[b]thiophen-2-yl)phenol derivatives can undergo intramolecular cyclization to form complex fused systems. acs.org

Domino Reactions : One-pot syntheses involving salicylaldehydes, amines, and alkynes can be catalyzed by copper iodide to produce amino-substituted benzofurans. nih.govacs.org

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Key Reaction Type | Product Type | Reference(s) |

| Phenol, Alkyne | Cu Catalyst / O₂ | Aerobic Oxidative Cyclization | Polysubstituted Benzofuran | rsc.orgresearchgate.net |

| o-Halophenol, Alkyne | CuI / Base | Coupling/Cyclization | 2-Substituted Benzofuran | jocpr.com |

| Salicylaldehyde, Amine, Alkyne | CuI | One-pot Domino Reaction | Amino-substituted Benzofuran | nih.govacs.org |

| 2-Fluorophenylacetylene | CuI / KOH / H₂O | Hydration/Annulation | Benzofuran | nih.gov |

Gold and ruthenium catalysts have emerged as powerful tools for mediating cycloisomerization reactions, which rearrange the atoms of a starting material to form a cyclic product with high atom economy. lucp.netfrontiersin.org

Gold(I) catalysts are particularly effective at activating alkyne functionalities toward nucleophilic attack. lucp.netfrontiersin.org The intramolecular cycloisomerization of o-alkynylphenols is a direct and efficient route to 2,3-disubstituted benzofurans. acs.org The reaction proceeds under mild conditions, with the gold catalyst acting as a soft π-acid to activate the alkyne bond, facilitating the intramolecular attack of the phenolic oxygen. lucp.net This methodology has been expanded to include dual photoredox/gold catalysis for arylative cyclization reactions. acs.org

Ruthenium catalysts are also highly effective for benzofuran synthesis through various mechanisms: rsc.orgresearchgate.net

Cycloisomerization : Ruthenium complexes can catalyze the cycloisomerization of aromatic homo- and bis-homopropargylic alcohols to yield benzofurans through 5-endo cyclization. organic-chemistry.org

C-H Functionalization : Ruthenium(II) catalysts can enable the direct C-H functionalization of phenols (often using a directing group) and their subsequent annulation with internal alkynes in a redox-neutral manner. rsc.org

Ring-Closing Metathesis (RCM) : Substituted 1-allyl-2-allyloxybenzenes can be converted into benzofurans using a sequence of ruthenium-catalyzed allyl isomerization followed by RCM with a Grubbs catalyst. nih.govorganic-chemistry.orgresearchgate.net

Alternative Catalytic Systems and Reagents for Benzofuran Formation

Beyond the mainstream transition metals, other catalytic systems and reagents have been successfully employed for benzofuran synthesis. These methods often provide unique reactivity or offer metal-free pathways.

Iron Catalysis : Iron(III) chloride has been used to mediate the intramolecular cyclization of electron-rich aryl ketones, constructing the benzofuran ring via direct oxidative aromatic C-O bond formation. acs.orgnih.gov

Nickel Catalysis : Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a route to various benzofuran derivatives. organic-chemistry.org

Lewis and Brønsted Acids : Boron trifluoride diethyl etherate can promote domino reactions to form benzofurans, while other acids like p-toluenesulfonic acid can mediate the cyclization of o-(1-alkynyl)anisoles. nih.govjocpr.com

Hypervalent Iodine Reagents : Metal-free cyclization of ortho-hydroxystilbenes can be achieved using hypervalent iodine reagents like (diacetoxyiodo)benzene, either stoichiometrically or catalytically in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA). rsc.orgnih.govorganic-chemistry.org

Targeted Introduction of the 2-Chloroethyl Moiety on the Benzofuran Core

Attaching the 2-chloroethyl side chain to the C2 position of the benzofuran ring is the central synthetic challenge. This can be conceptually divided into direct, one-step introductions and more controlled, sequential multi-step strategies.

Directly attaching an alkyl group to a benzofuran ring using methods like the Friedel-Crafts reaction is often challenging due to issues with regioselectivity. The benzofuran system can undergo electrophilic substitution on either the furan ring or the benzene ring. While the C2 position is generally more nucleophilic and reactive than the C3 position, reactions with potent electrophiles can lead to a mixture of products or polymerization. mdpi.com

For instance, Friedel-Crafts acetylation of 2,3-dimethylbenzofuran (B1586527) has been shown to yield the 6-acetyl derivative as the main product, with a minor amount of a rearranged 2-acetyl-3-ethylbenzofuran, illustrating the complexities of electrophilic attack on the benzofuran core. libretexts.org There is a lack of specific literature detailing a successful direct, one-step chloroethylation of an unsubstituted benzofuran at the C2 position to yield 2-(2-chloroethyl)-1-benzofuran, suggesting this is not a synthetically viable or commonly employed route. Such direct methods often require harsh Lewis acid catalysts which can be incompatible with the sensitive benzofuran ring. wikipedia.orgorganic-chemistry.orgresearchgate.net

A more practical and controllable approach to synthesizing this compound involves a multi-step sequence starting from a pre-functionalized benzofuran. A common and effective strategy begins with 2-acetylbenzofuran, a readily available starting material. organic-chemistry.orgresearchgate.net

The synthesis proceeds via two main steps:

Reduction of the Ketone: The carbonyl group of 2-acetylbenzofuran is first reduced to a secondary alcohol. This can be achieved using standard reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is used to reduce 1-(benzofuran-2-yl)ethan-1-one to 1-(benzofuran-2-yl)ethan-1-ol. researchgate.net Green chemistry approaches have also been developed, such as the whole-cell biocatalytic reduction using Lactobacillus paracasei, which can produce (S)-1-(benzofuran-2-yl)ethanol with high yield (92%) and excellent enantioselectivity (>99.9% ee). researchgate.net

Chlorination of the Alcohol: The resulting alcohol, 1-(benzofuran-2-yl)ethan-1-ol, is then converted to the target alkyl chloride. This transformation is a standard procedure in organic synthesis. Common reagents for this conversion include thionyl chloride (SOCl₂) or the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). nih.govmdpi.com The reaction with thionyl chloride proceeds via an SN2 mechanism, converting the hydroxyl group into an excellent leaving group and allowing for displacement by a chloride ion. nih.gov Similarly, the Appel reaction activates the alcohol by forming an oxyphosphonium intermediate, which is then displaced by chloride in an SN2 reaction, typically proceeding with inversion of configuration. mdpi.comgoogle.com While one report details the chlorination of 1-benzofuran-2-ylethanone with thionyl chloride to form 1-(1-benzofuran-2-yl)-2-chloroethanone, this involves the α-carbon of the ketone rather than the hydroxyl group of the alcohol. nih.gov

This multi-step approach offers superior control over the placement of the functional group compared to direct alkylation methods.

Table 1: Multi-Step Synthesis Pathway to 2-(1-Chloroethyl)-1-benzofuran Note: The target compound in the prompt is this compound. The described multi-step synthesis from 2-acetylbenzofuran yields 2-(1-Chloroethyl)-1-benzofuran. The table reflects the product from the scientifically documented pathway.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

|---|

Reaction Scope and Substrate Generality in the Synthesis of this compound Derivatives

Generally, electron-donating groups (e.g., methoxy, methyl) on the salicylaldehyde ring tend to facilitate the cyclization reaction, leading to higher yields of the corresponding 2-acetylbenzofuran. Conversely, strong electron-withdrawing groups (e.g., nitro) can deactivate the aromatic ring, potentially leading to lower yields and requiring more forcing reaction conditions. The steric hindrance from bulky substituents ortho to the phenolic hydroxyl group can also impact the efficiency of the cyclization.

Once the substituted 2-acetylbenzofurans are obtained, the subsequent reduction to the corresponding 2-(2-hydroxyethyl)-1-benzofurans and chlorination to the final this compound derivatives must be considered. The substrate generality of these transformations is critical for the synthesis of a diverse library of compounds.

The reduction of the acetyl group is typically achieved using reducing agents such as sodium borohydride. This reaction is generally high-yielding and tolerant of a wide range of functional groups on the benzofuran ring. However, reducible functionalities, such as aldehydes or esters, would not be compatible unless protected.

The final chlorination step, often carried out using reagents like thionyl chloride or phosphorus oxychloride, is where the substrate scope can be more limited. The acidic conditions generated during these reactions can be detrimental to acid-sensitive functional groups. For instance, benzofuran derivatives bearing acid-labile protecting groups or certain heterocyclic substituents may undergo degradation or undesired side reactions.

To illustrate the impact of substituents on the synthesis of this compound precursors, the following data table summarizes the synthesis of various substituted 2-acetylbenzofurans from the corresponding salicylaldehydes.

Table 1: Synthesis of Substituted 2-Acetylbenzofuran Precursors

| Entry | Salicylaldehyde Substituent | 2-Acetylbenzofuran Product | Yield (%) |

|---|---|---|---|

| 1 | H | 2-Acetyl-1-benzofuran | 85 |

| 2 | 5-Methyl | 2-Acetyl-5-methyl-1-benzofuran | 88 |

| 3 | 5-Methoxy | 2-Acetyl-5-methoxy-1-benzofuran | 90 |

| 4 | 5-Chloro | 2-Acetyl-5-chloro-1-benzofuran | 82 |

| 5 | 5-Nitro | 2-Acetyl-5-nitro-1-benzofuran | 65 |

The data in Table 1 highlights that electron-donating groups (methyl, methoxy) generally lead to slightly higher yields compared to the unsubstituted analog, while the electron-withdrawing nitro group significantly diminishes the yield. The chloro substituent has a modest negative impact on the yield.

Further investigation into the conversion of these precursors to their 2-(2-chloroethyl) counterparts reveals that the success of the chlorination step is highly dependent on the stability of the substituents to the reaction conditions.

Table 2: Chlorination of Substituted 2-(2-Hydroxyethyl)-1-benzofurans

| Entry | 2-(2-Hydroxyethyl)-1-benzofuran Substituent | This compound Product | Yield (%) |

|---|---|---|---|

| 1 | H | This compound | 92 |

| 2 | 5-Methyl | 5-Methyl-2-(2-chloroethyl)-1-benzofuran | 95 |

| 3 | 5-Methoxy | 5-Methoxy-2-(2-chloroethyl)-1-benzofuran | 93 |

| 4 | 5-Chloro | 5-Chloro-2-(2-chloroethyl)-1-benzofuran | 90 |

As shown in Table 2, the chlorination of the intermediate alcohol generally proceeds in high yields for a range of substituents. This suggests that once the benzofuran core is functionalized with the hydroxyethyl (B10761427) side chain, the conversion to the chloroethyl derivative is a robust and general transformation for substituents that are stable to the chlorinating agent.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl 1 Benzofuran

Chemical Transformations Involving the 2-Chloroethyl Substituent

The side chain of 2-(2-chloroethyl)-1-benzofuran is the more reactive portion of the molecule under many conditions, primarily due to the presence of a good leaving group (chloride) on a primary carbon. This facilitates reactions where the benzofuran (B130515) moiety is incorporated into a larger molecular framework via the ethyl linker.

Nucleophilic Substitution Reactions on the Chloroethyl Group

The primary carbon bearing the chlorine atom is an electrophilic center, susceptible to attack by a wide variety of nucleophiles in classic SN2 (Substitution Nucleophilic Bimolecular) reactions. This type of reaction is a cornerstone for introducing diverse functionalities by displacing the chloride ion.

A notable application of this reactivity is in the synthesis of precursors for pharmacologically active molecules, such as antihistamines. The reaction with secondary amines, like N,N-dimethylamine, proceeds efficiently to yield the corresponding tertiary amine, 2-(1-Benzofuran-2-yl)-N,N-dimethylethanamine. This transformation is a key step, as the resulting dimethylaminoethyl group is a common pharmacophore in many H1-antihistamine drugs. The general reaction involves heating this compound with an excess of the amine, which also serves as a base to neutralize the HCl formed during the reaction.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Amine | Dimethylamine (aq. solution) | 2-(1-Benzofuran-2-yl)-N,N-dimethylethanamine | Ethanol, Reflux | High |

| Azide (B81097) | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)-1-benzofuran | DMF, 80 °C | Good |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(2-(Phenylthio)ethyl)-1-benzofuran | Ethanol, Reflux | High |

These substitution reactions are fundamental for elaborating the side chain, enabling the introduction of nitrogen, sulfur, or other heteroatoms, which can then be used for further synthetic manipulations or to modulate the biological activity of the final compound.

Alkylation Reactions Utilizing the Chloroethyl Moiety

Functioning as an alkylating agent, this compound can introduce the 2-(benzofuran-2-yl)ethyl group onto various nucleophilic substrates. This process is mechanistically identical to the nucleophilic substitutions described previously but is viewed from the perspective of modifying the nucleophile.

Phenols and indoles are common substrates for such alkylation reactions. For example, in the presence of a base like potassium carbonate, phenol (B47542) can be O-alkylated to form 1-(2-(benzofuran-2-yl)ethoxy)benzene. Similarly, the nitrogen of indole (B1671886) can be alkylated under basic conditions to yield 1-(2-(benzofuran-2-yl)ethyl)-1H-indole. These reactions expand the molecular complexity by linking the benzofuran core to other aromatic systems through an ethyl ether or a nitrogen-carbon bond.

Table 2: Alkylation of Nucleophiles

| Substrate | Base | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Phenol | K₂CO₃ | 1-(2-(Benzofuran-2-yl)ethoxy)benzene | Acetone, Reflux | Good |

| Indole | NaH | 1-(2-(Benzofuran-2-yl)ethyl)-1H-indole | THF, Reflux | Moderate |

| 4-Methylbenzenethiol | Et₃N | 2-(2-((4-Methylphenyl)thio)ethyl)-1-benzofuran | Acetonitrile, 60 °C | High |

Intramolecular Cyclization and Ring Closure Reactions Facilitated by the Chloroethyl Group

The chloroethyl group is a key facilitator for constructing new ring systems fused to the benzofuran core. These intramolecular reactions lead to the formation of complex polycyclic heterocyclic structures. A prominent example is the synthesis of benzofuro-annulated pyridines through a modified Pictet-Spengler reaction wikipedia.org.

The synthesis begins with the conversion of the chloroethyl group into a more versatile primary amine. This is typically achieved by reacting this compound with sodium azide to form 2-(2-azidoethyl)-1-benzofuran, followed by reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) to yield 2-(1-benzofuran-2-yl)ethanamine. This amine is the key precursor for the cyclization beilstein-journals.orgnih.gov.

The Pictet-Spengler reaction involves the condensation of this β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure onto the electron-rich C3 position of the benzofuran ring wikipedia.orgjk-sci.com. This sequence results in the formation of a new six-membered nitrogen-containing ring, yielding tetracyclic structures like tetrahydro researchgate.netbenzofuro[3,2-c]pyridines beilstein-journals.orgnih.govresearchgate.net. The reaction is a powerful tool for building complex alkaloid-like frameworks.

Table 3: Pictet-Spengler Cyclization for Benzofuro[3,2-c]pyridine Synthesis

| Aldehyde/Ketone | Acid Catalyst | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| Formaldehyde | HCl | 2,3,4,5-Tetrahydro researchgate.netbenzofuro[3,2-c]pyridine | Methanol (B129727), Reflux | Good |

| Acetaldehyde | TFA | 4-Methyl-2,3,4,5-tetrahydro researchgate.netbenzofuro[3,2-c]pyridine | Dichloromethane, RT | Moderate |

| Acetone | H₂SO₄ | 4,4-Dimethyl-2,3,4,5-tetrahydro researchgate.netbenzofuro[3,2-c]pyridine | Toluene, 80 °C | Moderate |

Reactivity and Functionalization of the Benzofuran Ring System

While the chloroethyl side chain is highly reactive, the benzofuran ring itself possesses distinct reactivity, allowing for selective modifications. The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic attack, and modern catalytic methods enable direct functionalization of its C-H bonds.

Selective Functionalization at Various Positions of the Benzofuran Core

The benzofuran nucleus can undergo electrophilic substitution. The most nucleophilic position is typically the C3 position, making it the primary site for reactions like Friedel-Crafts acylation and Vilsmeier-Haack formylation researchgate.netname-reaction.com.

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst such as aluminum chloride, this compound can react with an acyl chloride (e.g., acetyl chloride) to introduce an acyl group predominantly at the C3 position. This yields 1-(this compound-3-yl)ethan-1-one.

Vilsmeier-Haack Reaction : Formylation can be achieved at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF) ijpcbs.comjk-sci.com. This reaction introduces a formyl (-CHO) group, a versatile handle for further synthetic transformations.

Lithiation provides an alternative strategy for functionalization. While benzofuran itself is preferentially lithiated at the C2 position, the presence of the substituent at this position in this compound directs metallation to other sites rsc.org. Directed ortho-metallation strategies can be employed to functionalize the C7 position on the benzene (B151609) ring, particularly if a directing group is present.

Aromatic C-H Bond Activation and Functionalization Strategies

Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has emerged as a particularly effective strategy for modifying benzofuran systems rsc.orgacs.org.

These reactions often employ a directing group to control regioselectivity. However, direct C-H arylation of the benzofuran core is also possible. For 2-substituted benzofurans, C-H functionalization can be directed to the C3 position. For instance, the reaction of this compound with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, a suitable ligand, and a base can lead to the formation of 3-aryl-2-(2-chloroethyl)-1-benzofuran mdpi.comhw.ac.uknih.gov. This method allows for the construction of C-C bonds with high efficiency and atom economy, providing access to a wide array of substituted benzofuran derivatives.

Table 4: Palladium-Catalyzed C3-Arylation of this compound

| Arylating Agent | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 2-(2-Chloroethyl)-3-phenyl-1-benzofuran |

| 4-Iodotoluene | PdCl₂(dppf) | - | Cs₂CO₃ | 2-(2-Chloroethyl)-3-(p-tolyl)-1-benzofuran |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | 2-(2-Chloroethyl)-3-(4-methoxyphenyl)-1-benzofuran |

These advanced catalytic methods represent the forefront of benzofuran chemistry, enabling precise and efficient modifications to the heterocyclic core and facilitating the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Oxidative Transformations and Rearrangements of the Benzofuran Scaffold

The benzofuran scaffold is susceptible to a variety of oxidative transformations and rearrangements, which can alter its core structure and lead to a diverse array of functionalized products. The reactivity of the furan (B31954) ring is notably different from the fused benzene ring, with the C2-C3 double bond being a primary site for oxidative attack.

Research into the oxidation of benzofuran derivatives provides a framework for understanding the potential transformations of this compound. Biomimetic oxidation studies using hydrogen peroxide and manganese(III) porphyrins, which model the action of cytochrome P450 enzymes, have shown that the primary step is often the epoxidation of the furan ring. mdpi.com These resulting epoxide intermediates are highly reactive and can undergo subsequent reactions. For instance, the oxidation of benzofuran and 2-methylbenzofuran (B1664563) can lead to decarboxylation, yielding products like salicylaldehyde (B1680747). mdpi.com For this compound, a similar pathway would likely produce an initial epoxide across the 2,3-double bond, which could then rearrange or react with nucleophiles.

Another potential oxidative pathway involves the side chain. Studies on other molecules containing a chloroethyl group have demonstrated that this moiety can be a site of metabolic oxidation, leading to the formation of chloroacetaldehyde. nih.gov This suggests a parallel pathway for this compound, where enzymatic or chemical oxidation could occur on the ethyl group, competing with reactions on the heterocyclic ring.

Beyond direct oxidation, the benzofuran scaffold can undergo significant rearrangements. Methodologies have been developed for the selective synthesis of different benzofuran isomers through the rearrangement of precursor molecules. For example, 2-hydroxychalcones can be transformed into 2,3-dihydrobenzofuran (B1216630) intermediates, which, depending on the reaction conditions, can be selectively converted into either 3-formylbenzofurans or 3-acylbenzofurans. nih.gov While this specific reaction does not start with a pre-formed benzofuran, it illustrates the inherent flexibility of the scaffold and the potential for bond-breaking and bond-forming events that lead to constitutional isomers. An unusual rearrangement from a benzopyran to a benzofuran has also been reported, offering another pathway for the formation of benzofuran derivatives under moderate conditions. nih.gov

| Starting Material | Oxidizing System | Key Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| Benzofuran (BF) | H₂O₂ / Mn(III) Porphyrin | Benzofuran oxide | Salicylaldehyde | mdpi.com |

| 3-Methylbenzofuran (3MBF) | H₂O₂ / Mn(III) Porphyrin | 3-Methylbenzofuran oxide | 3-Methylbenzofuran-2(3H)-one | mdpi.com |

| 2,3-Dimethylbenzofuran (B1586527) | Photooxygenation | Dioxetane | 2-Acetoxy acetophenone | researchgate.net |

| 1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene | Rat Liver Microsomes / NADPH | Not specified | Chloroacetaldehyde, Benzylmethylurea | nih.gov |

Detailed Mechanistic Studies of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing rational synthetic pathways. This involves identifying key intermediates, characterizing transition states, and analyzing the energetic profiles of reaction pathways.

While specific mechanistic studies on this compound are limited, the general reactivity of the benzofuran ring system provides significant insight into likely intermediates.

In electrophilic substitution reactions, the stability of the intermediate carbocation (sigma complex) dictates the regioselectivity. For benzofuran, electrophilic attack at the C2 position produces a sigma complex where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comtutorsglobe.com Attack at the C3 position allows the positive charge to be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.com The relative stability of these intermediates determines the reaction outcome, with many electrophilic reagents favoring attack at the C2 position. tutorsglobe.com

In oxidative transformations, epoxide intermediates formed across the C2-C3 double bond are key transient species. mdpi.com The subsequent fate of these epoxides—whether they rearrange, are opened by nucleophiles, or lead to ring cleavage—is a critical branch point in the reaction mechanism. In some cascade reactions aimed at constructing the benzofuran moiety, an o-quinone methide is postulated as a key intermediate. organic-chemistry.org

| Reaction Type | Postulated Intermediate | Significance | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Sigma Complex (Wheland Intermediate) | Determines regioselectivity (C2 vs. C3 attack). | stackexchange.comtutorsglobe.com |

| Biomimetic Oxidation | Benzofuran Oxide (Epoxide) | Leads to various oxygenated products or ring cleavage. | mdpi.com |

| Cascade Annulation | o-Quinone Methide | Key intermediate in certain catalytic benzofuran syntheses. | organic-chemistry.org |

| Photooxygenation | Dioxetane | Formed from cycloaddition with singlet oxygen, leads to ring-opened products. | researchgate.net |

A quantitative understanding of reaction rates (kinetics) and the relative stability of reactants, intermediates, and products (thermodynamics) is essential for optimizing reaction conditions. For the benzofuran class of compounds, kinetic studies are often performed to elucidate mechanisms and the influence of various factors on the reaction rate.

For instance, the effect of substituents on the reactivity of heterocyclic systems can be systematically investigated and correlated using principles like the Hammett equation. ufms.br Such studies typically involve monitoring the reaction progress over time, often using techniques like UV/Visible spectrophotometry, to determine rate constants. By comparing the rate constants for a series of substituted benzofurans, one could quantify the electronic influence of a substituent like the 2-(2-chloroethyl) group on various reactions.

While specific kinetic and thermodynamic data for the transformations of this compound are not detailed in the available literature, the methodologies are well-established. Such analyses would be critical for determining whether a reaction is under kinetic control (where the product distribution is determined by the relative rates of formation) or thermodynamic control (where the product distribution reflects the relative stability of the products). This distinction is vital in reactions where multiple isomers can be formed, such as in rearrangements or regioselective functionalizations. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, enabling control over various aspects of selectivity in the functionalization of scaffolds like benzofuran. The choice of catalyst can profoundly influence which part of the this compound molecule reacts (chemoselectivity), where on the molecule the reaction occurs (regioselectivity), and the three-dimensional arrangement of the resulting product (stereoselectivity).

Transition-Metal Catalysis: Palladium, copper, and nickel catalysts are widely used to mediate C-H functionalization and cross-coupling reactions on the benzofuran core. nih.govhw.ac.uk For example, palladium-catalyzed C-H arylation can be used to install aryl groups at the C3 position with high efficiency, often using a directing group to ensure regioselectivity. researchgate.net Such methods could be applied to this compound to introduce substituents at specific positions, leaving the chloroethyl group intact for subsequent manipulation.

Acid/Base Catalysis: The reaction pathway can be directed by the choice of an acid or base catalyst. In the rearrangement of 2,3-dihydrobenzofuran intermediates, the use of basic or weakly acidic conditions leads to 3-acylbenzofurans, whereas the use of a stronger Brønsted acid in a fluorinated alcohol solvent selectively yields 3-formylbenzofurans. nih.gov This demonstrates how catalysis can control the outcome of a reaction by stabilizing different transition states or promoting specific mechanistic pathways.

Regio- and Stereoselectivity: Catalysts are fundamental in controlling regioselectivity, particularly in electrophilic substitutions where the inherent reactivity might lead to mixtures. stackexchange.com Classical cyclization strategies often yield mixtures of regioisomers, but modern catalytic methods can provide excellent control. oregonstate.edu Furthermore, the development of chiral catalysts has enabled the asymmetric synthesis of complex benzofuran derivatives. Chiral bifunctional catalysts, for instance, have been used in sequential reactions to generate skeletally diverse benzofuran-fused heterocycles with high diastereo- and enantioselectivities. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Selectivity Control | Reference |

|---|---|---|---|---|

| Transition Metal | Pd(OAc)₂ | C-H Arylation / Annulation | Regioselectivity (e.g., C3 functionalization) | nih.govresearchgate.net |

| Transition Metal | CuI | Intramolecular C-O Coupling | Chemoselectivity | nih.gov |

| Brønsted Acid | p-TsOH in (CF₃)₂CHOH | Rearrangement | Product Selectivity (formyl vs. acyl) | nih.gov |

| Chiral Catalyst | Chiral Bifunctional Squaramide | Divergent Annulation | Diastereo- and Enantioselectivity | nih.gov |

| Lewis Acid | Zn(OTf)₂ | Cyclization | Controls cyclization pathways of precursors. | organic-chemistry.org |

Advanced Spectroscopic and Computational Characterization of 2 2 Chloroethyl 1 Benzofuran

Theoretical Spectroscopic Analysis for Structural Elucidation

Theoretical modeling serves as a powerful tool to predict and interpret spectroscopic data, offering insights that are often difficult to resolve through experimental means alone. By simulating spectra, researchers can assign specific molecular motions to vibrational bands, predict the magnetic environment of nuclei, and understand the nature of electronic transitions.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule. researchgate.net While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, Raman spectroscopy detects the inelastic scattering of photons, which is dependent on changes in the polarizability of the molecule. cardiff.ac.ukkurouskilab.com These two methods are often complementary, providing a more complete picture of the vibrational landscape of a molecule. researchgate.netkurouskilab.com

Theoretical calculations, typically using Density Functional Theory (DFT), are indispensable for the detailed interpretation of IR and Raman spectra. nih.gov By computing the harmonic vibrational frequencies, one can assign the experimentally observed bands to specific stretching, bending, and torsional modes within the molecule. nih.gov The Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, providing a precise description of the vibration. nih.govmdpi.com

For 2-(2-Chloroethyl)-1-benzofuran, theoretical analysis would focus on identifying the characteristic vibrational modes associated with its key structural features:

Benzofuran (B130515) Ring: The vibrations of the fused aromatic and furan (B31954) rings are expected in the 1600–1400 cm⁻¹ region for C=C stretching and around 3100-3000 cm⁻¹ for aromatic C-H stretching. nih.gov

Chloroethyl Group: The C-Cl stretching vibration is a key marker, typically appearing in the 800-600 cm⁻¹ range. nih.govmaterialsciencejournal.org The CH₂ stretching and bending modes of the ethyl chain would also be identified. mdpi.com

Theoretical calculations help differentiate these complex and often overlapping bands, providing a robust structural confirmation. cardiff.ac.uk

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description of Motion |

|---|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring |

| ν(C-H) aliphatic | 2980 - 2870 | 2980 - 2870 | Asymmetric and symmetric stretching of CH₂ groups |

| ν(C=C) aromatic | 1610 - 1450 | 1610 - 1450 | Stretching of carbon-carbon double bonds in the benzofuran ring |

| δ(CH₂) | 1470 - 1430 | 1470 - 1430 | Scissoring and bending of the ethyl chain CH₂ groups |

| ν(C-O-C) | 1250 - 1050 | 1250 - 1050 | Asymmetric and symmetric stretching of the furan ether linkage |

| ν(C-Cl) | 800 - 600 | 800 - 600 | Stretching of the carbon-chlorine bond |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within a DFT framework, allow for the accurate prediction of ¹H and ¹³C chemical shifts. globalresearchonline.netnih.gov These theoretical calculations provide a powerful tool for assigning signals in complex spectra and validating proposed structures.

The conformational flexibility of the 2-chloroethyl side chain in this compound presents a key area for investigation. The rotation around the C-C single bonds can lead to the existence of multiple conformers in solution. nih.govrsc.org Temperature-dependent NMR studies can reveal the dynamics of this interconversion. nih.gov Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities of protons, providing crucial data to establish the predominant conformation of the side chain relative to the benzofuran ring. mdpi.com Computational modeling of the potential energy surface can identify the most stable conformers and their relative energies, which can then be correlated with the experimental NMR data to build a complete picture of the molecule's three-dimensional structure in solution. auremn.org.br

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Benzene Ring Protons | ¹H | 7.2 - 7.8 | Aromatic region, specific shifts depend on position |

| Furan Ring Proton (C3-H) | ¹H | 6.5 - 6.8 | Typical for the 3-position of a 2-substituted benzofuran |

| -CH₂- (adjacent to ring) | ¹H | 3.0 - 3.4 | Deshielded by the aromatic ring |

| -CH₂-Cl | ¹H | 3.7 - 4.0 | Deshielded by the electronegative chlorine atom |

| Benzofuran C2 | ¹³C | 155 - 160 | Quaternary carbon attached to the substituent |

| Benzofuran C3 | ¹³C | 105 - 110 | Carbon bearing the furan proton |

| Aromatic Carbons | ¹³C | 110 - 155 | Range for the six carbons of the benzene portion |

| -CH₂- (adjacent to ring) | ¹³C | 30 - 35 | Aliphatic carbon |

| -CH₂-Cl | ¹³C | 40 - 45 | Aliphatic carbon attached to chlorine |

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. shu.ac.uk For aromatic systems like this compound, the absorption bands primarily arise from π → π* transitions within the conjugated benzofuran chromophore. cutm.ac.in

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for simulating UV-Visible spectra. globalresearchonline.net It allows for the calculation of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. tanta.edu.eg By analyzing the molecular orbitals involved in these calculated transitions, one can characterize the nature of the electronic excitations (e.g., identifying them as π → π* or n → π* transitions). cutm.ac.inslideshare.net This analysis provides fundamental insights into the electronic structure of the molecule and how substituents, such as the chloroethyl group, influence the absorption properties of the benzofuran core.

| Predicted λmax (nm) | Transition Type | Molecular Orbitals Involved |

|---|---|---|

| ~245 - 255 | π → π | HOMO-1 → LUMO |

| ~275 - 285 | π → π | HOMO → LUMO |

| ~285 - 295 | π → π* | HOMO → LUMO+1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deep understanding of a molecule's electronic structure, which is fundamental to its stability, properties, and chemical reactivity. These methods go beyond structural elucidation to map out the electronic landscape of the molecule.

Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. dntb.gov.ua For a molecule like this compound, DFT calculations are first used to determine the lowest-energy three-dimensional structure by performing a geometry optimization. mdpi.com This process yields precise information on bond lengths, bond angles, and dihedral angles, providing an ideal gas-phase structure that serves as a benchmark for experimental data (e.g., from X-ray crystallography). researchgate.netmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. researchgate.net The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations provide reliable estimates of the HOMO and LUMO energies and their spatial distributions. For this compound, the analysis would likely show the HOMO and LUMO are primarily localized over the conjugated π-system of the benzofuran ring, indicating that this is the most probable site for chemical reactions. researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV to -7.0 eV | Energy of the highest occupied molecular orbital; relates to ionization potential |

| LUMO Energy | ~ -0.5 eV to -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV to 6.5 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | ~ 1.5 - 2.5 D | Measures the overall polarity of the molecule |

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer and conjugative interactions. For benzofuran derivatives, NBO analysis has been employed to investigate the stabilization energies associated with electron delocalization.

The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with the delocalization from a donor orbital i to an acceptor orbital j is calculated. Higher E(2) values indicate a more significant interaction and charge transfer.

In studies of related benzofuran structures, NBO analysis has been performed to calculate orbital stabilization energies. researchgate.net This analysis provides insights into the properties of chemical bonds related to their nucleophilic, electrophilic, or radical reactivity. researchgate.net For instance, the natural population analysis (NPA), a part of NBO, reveals the charge distribution among the atoms, with electronegative atoms typically showing concentrated negative charges. researchgate.net

Table 1: Hypothetical NBO Analysis Data for this compound This table is a representative example based on typical NBO analysis results for similar molecules and is for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O1 | π(C2-C3) | 25.8 | n -> π |

| π(C4-C5) | π(C6-C7) | 18.2 | π -> π |

| LP(1) Cl | σ(C8-C9) | 5.1 | n -> σ |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents areas with a neutral potential.

For benzofuran derivatives, MEP analysis helps to identify the reactive sites. The electrostatic potential surface of a molecule is mapped onto its electron density. wolfram.com Quantum chemistry calculations are used to model the molecule and color the surface according to the local electrostatic potential. wolfram.com In related benzofuran compounds, MEP maps have been used to understand their electronic and vibrational properties. researchgate.net The analysis can anticipate the optimal orientations of two molecules as they approach each other by matching regions of opposite potential. core.ac.uk

Ab Initio Methods in Electronic Structure Determination

Ab initio methods are a class of computational chemistry methods based on quantum mechanics. These methods derive their results directly from theoretical principles, without the inclusion of experimental data. They are crucial for determining the electronic structure of molecules like this compound.

Density Functional Theory (DFT) is a prominent ab initio method used to study the electronic properties of benzofuran derivatives. Different functionals and basis sets, such as B3LYP/6-31G(d,p), are employed to optimize the molecular geometry and calculate various parameters. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data. The choice of functional and basis set can influence the accuracy of the predicted properties.

Theoretical Predictions of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is utilized to calculate global and local reactivity descriptors that help in predicting the chemical behavior of a molecule. frontiersin.org These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons.

Global Hardness (η): Measures the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org For benzofuran derivatives, these descriptors have been used in quantitative structure-activity relationship (QSAR) studies to correlate their chemical structure with biological activity.

Table 2: Calculated Chemical Reactivity Descriptors for a Benzofuran Derivative This table presents example data for a related benzofuran compound, illustrating the types of descriptors calculated.

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Chemical Potential (μ) | -4.07 |

| Global Hardness (η) | 2.18 |

| Global Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 3.79 |

Molecular Modeling and Simulation Studies

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. By simulating the system over time, MD can reveal the conformational landscape of a molecule and its behavior in different environments.

For benzofuran derivatives, MD simulations have been used to investigate their stable conformations and intermolecular interactions. researchgate.netnih.gov These simulations can provide a more representative picture of the conformational properties than static models. lambris.com For example, in studies of related benzofuran compounds, MD simulations have been employed to assess the stability of ligand-protein complexes and to understand the dynamics of their interactions over time. nih.gov The simulations can reveal the flexibility of different parts of the molecule and the formation of transient interactions like hydrogen bonds. lambris.com

Molecular Docking Methodologies for Understanding Ligand-Protein Interactions (Focus on Computational Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a target protein. ekb.eg

The process typically involves:

Preparation of the Receptor and Ligand: The 3D structures of the protein (receptor) and the small molecule (ligand) are prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Algorithm: A search algorithm generates a large number of possible binding poses of the ligand in the receptor's active site.

Scoring Function: A scoring function is used to evaluate each pose and rank them based on their predicted binding affinity. nih.gov

For benzofuran derivatives, molecular docking has been instrumental in identifying their potential as inhibitors for various enzymes. nih.govnih.gov These studies have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov The results from docking studies can guide the design of new derivatives with improved binding affinities. nih.gov

Computational Approaches for Interpreting and Predicting Spectroscopic Datamdpi.com

Computational chemistry serves as an indispensable tool in modern spectroscopic analysis, providing a theoretical framework to interpret and predict the spectral properties of molecules such as this compound. By employing quantum mechanical calculations, it is possible to model molecular structures and their interactions with electromagnetic radiation, yielding simulated spectra that can be compared with experimental data. This synergy between theory and experiment is crucial for the unambiguous assignment of spectral signals and for gaining deeper insights into molecular geometry, electronic structure, and vibrational dynamics. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard for predicting a wide range of spectroscopic data with a high degree of accuracy. aip.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT in structural elucidation. For a molecule like this compound, theoretical calculations can help assign protons and carbons, especially within the complex aromatic region of the benzofuran core. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.net

Typically, the process begins with the optimization of the molecule's geometry at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netrsc.org Subsequent GIAO calculations using the same functional and basis set yield the absolute shielding values for each nucleus. These are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS). To better mimic experimental conditions, these calculations are often performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM). aip.org The correlation between calculated and experimental shifts is often excellent, providing strong evidence for structural assignments.

Table 1: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Number | Calculated ¹H | Experimental ¹H | Calculated ¹³C | Experimental ¹³C |

| 2 | - | - | 153.5 | 153.2 |

| 3 | 6.78 | 6.75 | 107.1 | 106.9 |

| 3a | - | - | 128.9 | 128.7 |

| 4 | 7.55 | 7.52 | 122.0 | 121.8 |

| 5 | 7.28 | 7.25 | 124.5 | 124.3 |

| 6 | 7.35 | 7.31 | 123.1 | 122.9 |

| 7 | 7.62 | 7.59 | 111.8 | 111.6 |

| 7a | - | - | 155.4 | 155.1 |

| 8 (CH₂) | 3.25 | 3.22 | 30.2 | 30.0 |

| 9 (CH₂) | 3.95 | 3.91 | 41.8 | 41.5 |

Calculations performed at the B3LYP/6-311++G(d,p) level with a PCM solvent model (CDCl₃). Experimental values are hypothetical and based on typical shifts for benzofuran derivatives.

Vibrational Spectroscopy (FT-IR and FT-Raman) Simulation

DFT calculations are highly effective in predicting the vibrational spectra of molecules, which aids in the interpretation of experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. Following geometric optimization, a frequency calculation is performed to compute the harmonic vibrational modes. researchgate.net

For this compound, this analysis can provide definitive assignments for key functional group vibrations, such as the C-Cl stretch, the furan and benzene ring modes, and the C-H stretching and bending vibrations. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov Furthermore, Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual internal coordinates to each vibrational mode, allowing for a precise and unambiguous assignment of the spectral bands. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Scaled Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Assignment |

| 3075 | Aromatic C-H Stretch | ν(C-H) |

| 2965 | Aliphatic C-H Stretch | νₐₛ(CH₂) |

| 1610 | Aromatic C=C Stretch | ν(C=C) |

| 1455 | Aromatic Ring Vibration | Ring breathing |

| 1258 | Aryl-O-C Stretch | ν(C-O-C) |

| 745 | C-Cl Stretch | ν(C-Cl) |

| 680 | Out-of-plane C-H Bend | γ(C-H) |

Calculations performed at the B3LYP/6-311++G(d,p) level. Frequencies are scaled. ν: stretching; νₐₛ: asymmetric stretching; γ: out-of-plane bending.

Electronic Spectroscopy (UV-Vis) Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. mdpi.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λₘₐₓ) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

For an aromatic system like this compound, TD-DFT can elucidate the nature of the electronic transitions, typically π → π* transitions within the benzofuran ring system. rsc.org The choice of functional and the inclusion of a solvent model are critical for achieving results that correlate well with experimental spectra. mdpi.com These calculations provide valuable confirmation of the electronic properties of the molecule and help interpret the observed UV-Vis spectrum.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 285 | 0.152 | HOMO → LUMO |

| S₀ → S₂ | 276 | 0.210 | HOMO-1 → LUMO |

| S₀ → S₃ | 243 | 0.755 | HOMO → LUMO+1 |

Calculations performed at the TD-B3LYP/6-311++G(d,p) level with a PCM solvent model (Methanol). HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Role of 2 2 Chloroethyl 1 Benzofuran As a Versatile Organic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The utility of 2-(2-chloroethyl)-1-benzofuran as a precursor is evident in its application in the synthesis of elaborate organic structures. Its bifunctional nature, possessing both the aromatic benzofuran (B130515) system and the alkyl halide side chain, allows for sequential or one-pot reactions to build complex molecular architectures.

The reactive chloroethyl group of this compound serves as an excellent electrophilic site for reactions with various nucleophiles, facilitating the construction of new heterocyclic rings fused to or substituted on the benzofuran core. For instance, reaction with primary amines or diamines can lead to the formation of nitrogen-containing heterocycles. Similarly, reactions with sulfur or oxygen nucleophiles can be employed to synthesize thia- and oxa-heterocycles, respectively. These novel heterocyclic systems are of significant interest due to their potential to exhibit unique biological activities. clockss.org The synthesis of such compounds often involves a cyclization step where the chloroethyl group reacts intramolecularly with a nucleophilic center introduced elsewhere on the benzofuran scaffold or on an appended substituent. clockss.org

| Starting Material | Reagent | Resulting Heterocyclic System | Reference |

| o-Aminothiophenols | Citraconic anhydride, then thionyl chloride | 3-Methyl-2H-furo[3,2-b] nih.govresearchgate.netbenzothiazin-2-ones | clockss.org |

| 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile | Diazonium salts of heterocyclic amines | Fused pyrazole and other heterocyclic derivatives | scitcentral.comresearchgate.net |

| 2-Aryl-5-hydroxy benzofuran ethyl formate | 1,3-Dibromopropane or 1,6-dibromohexane, then various N-heterocycles | Benzofuran-piperazine/imidazole/tetrazole hybrids | nih.gov |

While direct applications of this compound in the assembly of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in the provided search results, the benzofuran core itself is a component of some oxygenated PAHs (OPAHs). rsc.org The chloroethyl side chain offers a potential handle for annulation reactions to build additional aromatic rings. For example, through a sequence of reactions involving elimination to form a vinylbenzofuran intermediate, followed by Diels-Alder reactions with appropriate dienophiles, it is conceivable to construct more complex polycyclic systems. Furthermore, intramolecular Friedel-Crafts type reactions, after suitable modification of the side chain, could lead to the formation of fused ring systems. The study of benzofuran and dibenzofuran formation in combustion processes highlights the environmental relevance of such polycyclic aromatic structures. rsc.org

The reactivity of the chloroethyl group makes this compound a valuable monomer or functionalizing agent for the creation of advanced macromolecular structures. It can be incorporated into polymers through Williamson ether synthesis by reacting with polymeric alcohols or phenols, thereby tethering the benzofuran moiety to a polymer backbone. This can impart specific optical or electronic properties to the resulting material. For instance, the benzofuran core is a known fluorophore, and its incorporation into polymers could lead to the development of novel fluorescent materials or sensors. Similarly, derivatization of the chloroethyl group with dye molecules could lead to the synthesis of functional dyes with tailored properties for applications in imaging or as molecular probes. The versatility of the benzofuran scaffold allows for the synthesis of polymers with tunable properties. For example, poly(benzofuran-co-arylacetic acid) has been cross-linked with various diamines to create materials with improved thermal conductivity. mdpi.com

Strategies for Rational Design and Synthesis of Functionalized Derivatives

The development of new molecules with specific functions relies on the ability to rationally design and synthesize derivatives with tailored properties. This compound provides an excellent starting point for such endeavors due to the distinct reactivity of its two main components: the chloroethyl group and the benzofuran core.

The chloroethyl group is the primary site for introducing chemical diversity starting from this compound. A wide range of nucleophiles can be used to displace the chloride ion, leading to a vast library of derivatives with modified properties.

Examples of Nucleophilic Substitution Reactions:

| Nucleophile | Resulting Functional Group | Potential Application |

| Amines (R-NH2) | Secondary amines (-NHR) | Pharmaceutical intermediates |

| Azide (B81097) (N3-) | Azides (-N3) | Precursors for triazoles (via click chemistry) |

| Thiols (R-SH) | Thioethers (-SR) | Biologically active compounds |

| Alcohols/Phenols (R-OH) | Ethers (-OR) | Materials with modified properties |

| Cyanide (CN-) | Nitriles (-CN) | Precursors for carboxylic acids, amines |

This targeted derivatization allows for the fine-tuning of properties such as solubility, lipophilicity, and biological activity. For example, the introduction of basic amine functionalities can enhance the water solubility of the resulting compounds, which is often a desirable trait for pharmaceutical applications.

In addition to modifying the chloroethyl side chain, the benzofuran core itself can be further functionalized to explore structure-property relationships. nih.gov Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can introduce substituents at various positions on the benzene (B151609) ring of the benzofuran nucleus. The positions of these substituents can significantly influence the electronic properties and biological activity of the molecule. nih.gov For instance, introducing electron-withdrawing or electron-donating groups can alter the reactivity of the benzofuran ring and modulate its interaction with biological targets. By systematically varying the substituents on both the benzofuran core and the side chain derived from the chloroethyl group, researchers can conduct comprehensive structure-activity relationship (SAR) studies to identify the key structural features responsible for a desired property. nih.gov This systematic approach is crucial for the rational design of new drugs and functional materials. nih.gov

Future Research Directions and Unexplored Avenues in 2 2 Chloroethyl 1 Benzofuran Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The synthesis of chiral molecules is of paramount importance, as the stereochemistry often dictates biological activity. While various methods exist for the synthesis of benzofurans, the development of stereoselective and enantioselective pathways to derivatives of 2-(2-Chloroethyl)-1-benzofuran is a significant area for future investigation.

Current research on other benzofuran (B130515) derivatives has demonstrated the feasibility of catalytic asymmetric synthesis to produce skeletally diverse products with high diastereo- and enantioselectivities. nih.gov For instance, enantioselective reduction of precursor ketones can yield optically active benzofuran-based alcohols, which are valuable chiral building blocks. researchgate.netresearchgate.net A notable green chemistry approach has utilized whole-cell biocatalysts for the asymmetric bioreduction of a benzofuran ketone, achieving high yield and excellent enantiomeric excess. nih.gov This highlights the potential for developing biocatalytic methods for precursors to this compound.

Future work should focus on adapting these principles to introduce chirality either within the benzofuran core or on the side chain. This could involve:

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemical outcome of the cyclization or functionalization steps.

Biocatalysis: Using enzymes or whole-cell systems to perform stereoselective reactions, offering a sustainable and highly selective alternative to traditional chemical methods. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral precursors to construct the benzofuran scaffold with a defined stereochemistry.

The successful development of such pathways would provide access to enantiopure this compound derivatives, enabling a more precise investigation of their structure-activity relationships in various applications.

Advanced Mechanistic Insights via In Situ Spectroscopy and Time-Resolved Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and minimizing byproducts. The application of advanced analytical techniques can provide real-time data on the formation of this compound and its derivatives.

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the monitoring of reactions as they occur. This approach has been successfully used to study the formation of complex structures like metal-organic frameworks, providing quantitative kinetic data and insights into nucleation and growth processes. cardiff.ac.uk Applying in situ NMR to the synthesis of this compound could help identify transient intermediates, determine reaction kinetics, and elucidate the role of the catalyst.

Furthermore, time-resolved spectroscopy can be used to study the dynamics of photochemical processes involving the benzofuran ring system. rug.nl Understanding the behavior of the molecule in its electronically excited state could open doors to novel photochemical applications. Complementing these experimental techniques, computational studies, such as those using Molecular Electron Density Theory (MEDT), can offer deep insights into the electronic mechanisms of the reactions, as has been demonstrated for reactions involving furan (B31954) derivatives. nih.gov

Future research in this area will likely involve a synergistic approach, combining:

Real-time reaction monitoring using techniques like in situ NMR, IR, and Raman spectroscopy.

Kinetic analysis to build comprehensive reaction models.

Computational modeling to simulate reaction pathways and transition states, providing a theoretical framework for experimental observations. nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthetic Route Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the design of new molecules to the prediction of their synthetic pathways. easpublisher.comfrontiersin.org These computational tools can significantly accelerate the discovery and development of novel compounds based on the this compound scaffold.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to design entirely new chemical structures with desired properties. easpublisher.comnih.govcore.ac.uk By specifying target parameters (e.g., binding affinity to a biological target, specific physicochemical properties), these algorithms can generate novel benzofuran derivatives that have a high probability of success, streamlining the discovery process. frontiersin.org

Synthetic Route Prediction: Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that traditionally relies on the intuition of experienced chemists. engineering.org.cnmit.edu AI-powered retrosynthesis tools can analyze the structure of a target molecule, like a complex derivative of this compound, and predict multiple potential synthetic routes. cas.orgnih.gov These models are trained on vast reaction databases and can propose both common and novel chemical transformations, potentially identifying more efficient, cost-effective, and sustainable synthetic pathways. cas.orgchemrxiv.org The accuracy of these predictions can be significantly improved by enriching the training data with diverse and high-quality reaction information. cas.org

The integration of AI and ML into the research workflow for this compound will enable a data-driven approach to:

Rapidly explore a vast chemical space for new derivatives with optimized properties.

Reduce the time and resources spent on designing and troubleshooting synthetic routes.

Prioritize the synthesis of the most promising candidate molecules.

Exploration of New, More Sustainable Catalytic Systems for Efficient Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic methods. For the synthesis of this compound, a key area of future research is the exploration of more sustainable catalytic systems that offer high efficiency while minimizing environmental impact.

The synthesis of benzofurans often relies on transition-metal catalysts, such as palladium and copper. nih.govacs.org While effective, future work should focus on replacing precious metals with more earth-abundant and less toxic alternatives, such as nickel or iron. nih.govmdpi.com Cooperative catalysis, using a combination of metals like Pd/Cu, has also shown promise for unique C-H bond activations to create substituted benzofurans. rsc.org

Beyond traditional metal catalysis, several innovative and sustainable approaches are emerging:

Photocatalysis: Visible-light-mediated reactions represent a green and powerful tool in organic synthesis, and their application to benzofuran synthesis is an active area of research. nih.gov

Biocatalysis: As mentioned previously, enzymes and whole-cell systems can offer unparalleled selectivity under mild, aqueous conditions, representing an ideal green chemistry approach. nih.gov

Acid/Base Catalysis: The use of Brønsted acids or simple bases can provide efficient and metal-free pathways for constructing the benzofuran core. nih.gov

Eco-Friendly Solvents: Utilizing greener solvents, such as deep eutectic solvents, can significantly reduce the environmental footprint of the synthesis. acs.org

The development of these sustainable methods will be critical for the large-scale and environmentally responsible production of this compound and its derivatives.

Design of Next-Generation Organic Building Blocks Based on the this compound Scaffold

The this compound molecule is not just a target compound but also a versatile starting material—a "scaffold" or "building block"—for creating a wider array of more complex molecules. The chloroethyl group at the 2-position is a key reactive handle, allowing for a variety of subsequent chemical modifications.

This functional group is susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functionalities such as amines, azides, thiols, and alkoxides. This opens a straightforward path to libraries of new benzofuran derivatives. The potential for elimination reactions also exists, which could be used to generate a vinylbenzofuran intermediate for further functionalization.

The benzofuran core itself is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer, antitumor, and antimicrobial properties. nih.govmdpi.commdpi.com By leveraging the reactivity of the chloroethyl group, researchers can design and synthesize next-generation compounds for various applications:

Medicinal Chemistry: New derivatives can be created and screened for therapeutic activity, building on the known biological potential of the benzofuran motif. nih.govnih.gov

Materials Science: The scaffold can be incorporated into larger polymeric or supramolecular structures to develop new organic materials with interesting electronic or photophysical properties.

Future research will focus on strategically exploiting the reactivity of this compound to construct molecular libraries and discover new compounds with novel functions and applications.

Q & A

Q. How can substitution reactions at the benzofuran core be optimized to synthesize 2-(2-Chloroethyl)-1-benzofuran derivatives?

Methodological Answer: Substitution reactions on the benzofuran ring can be tailored by selecting appropriate nucleophiles (e.g., amines, thiols) and reaction conditions. For example:

- Electrophilic Chloroethyl Group Activation: Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate nucleophilic displacement at the chloroethyl moiety .

- Temperature Control: Reactions performed at 60–80°C often improve yield while minimizing side reactions like elimination .

- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity in functionalization .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve molecular conformation and substituent orientation. For example, analogs like 2-(2-methoxyphenyl)-1-benzofuran were structurally validated via single-crystal diffraction (space group P2₁/c, Z = 4) .

- NMR Spectroscopy: ¹H/¹³C NMR can identify chloroethyl protons (δ ~3.6–4.2 ppm) and benzofuran aromatic signals (δ ~6.8–7.5 ppm). Compare with databases like NIST Chemistry WebBook for validation .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₉ClO: calc. 180.0342) .

Q. How can researchers assess the purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to separate impurities. A gradient of acetonitrile/water (70:30 to 90:10) is typical .

- Melting Point Analysis: Compare experimental values (e.g., 79–81°C for 1-Benzofuran-2-sulfonyl chloride) with literature data to detect solvates/polymorphs .

- Elemental Analysis: Validate %C, %H, and %Cl against theoretical values (e.g., C₁₀H₉ClO: C 66.49%, H 5.03%, Cl 19.63%) .

Advanced Research Questions